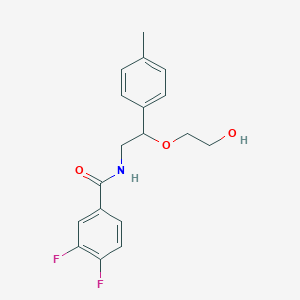

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, also known as JNJ-42165279, is a small molecule drug that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Synthesis Methodologies

Research into the synthesis of fluorinated compounds, including those similar to 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide, demonstrates innovative approaches to creating complex molecules. For instance, the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers highlights a method for synthesizing elaborate difluorinated compounds from readily available fluorinated synthons. This process is notable for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity, offering new opportunities for the synthesis of difluorinated molecules widely used in pharmaceutical and agrochemical industries (Cui et al., 2023).

Materials Development

The development of materials with enhanced properties is another significant area of application for fluorinated benzamides. For example, highly fluorinated monomers precursors of side-chain liquid crystalline polysiloxanes have been synthesized, showcasing the impact of fluorinated chains on the transition temperatures and liquid crystalline behavior of polymers. These compounds, characterized by their smectogenic properties and temperature-dependent phase transitions, underline the potential of fluorinated benzamides in creating materials with tailored thermal and optical properties (Bracon et al., 1999).

Novel Fluorescence Probes

Fluorinated benzamides have also been explored for their potential in developing novel fluorescence probes. Research on perylenetetracarboxylic diimides substituted with hydrophobic and hydrophilic groups, including fluorinated benzamides, has led to the creation of fluorescent gels. These materials exhibit unique aggregation-induced emission properties, with potential applications in sensing, imaging, and light-emitting devices. The study of their gelating abilities and the properties of these gels contributes to our understanding of how amphiphilic properties and side-chain conformations control the gelating properties of these molecules (Wu et al., 2011).

Wirkmechanismus

Target of Action

The primary target of the compound 3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in the MAPK/ERK cascade which regulates cell growth and differentiation.

Mode of Action

It is believed to interact with its target kinase, potentially altering its activity and thus influencing the mapk/erk signaling pathway .

Biochemical Pathways

The compound is likely to affect the MAPK/ERK pathway, given its target. This pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Any changes in this pathway could have downstream effects on these processes .

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion is currently unavailable .

Result of Action

Given its target, it may influence cell growth and differentiation .

Eigenschaften

IUPAC Name |

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F2NO3/c1-12-2-4-13(5-3-12)17(24-9-8-22)11-21-18(23)14-6-7-15(19)16(20)10-14/h2-7,10,17,22H,8-9,11H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGSZMDUOXKUCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2844911.png)

![N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2844919.png)

![4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2844922.png)

![6-(3-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2844923.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2844926.png)

![N1-(2-ethylphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2844928.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2844929.png)